molecular formula C21H13F5OS B3037201 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone CAS No. 477320-08-4

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone

Cat. No.: B3037201
CAS No.: 477320-08-4
M. Wt: 408.4 g/mol
InChI Key: MXUHXOGFVJDWPU-UHFFFAOYSA-N
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Description

This compound features a biphenyl moiety at the 4-position of the propanone backbone, with a sulfur atom bridging the ketone to a 2,3,4,5,6-pentafluorophenyl group. The pentafluorophenylsulfanyl (S-C₆F₅) substituent introduces strong electron-withdrawing effects, while the biphenyl group enhances aromatic stacking interactions and lipophilicity. The molecular formula is C₂₁H₁₅F₅OS, with a molecular weight of 410.41 g/mol (inferred from structural analogs in –14, 20).

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F5OS/c22-16-17(23)19(25)21(20(26)18(16)24)28-11-10-15(27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHXOGFVJDWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149208
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
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Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-08-4
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-((2,3,4,5,6-PENTAFLUOROPHENYL)THIO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone typically involves the reaction of 1-[1,1’-Biphenyl]-4-yl-1-propanone with 2,3,4,5,6-pentafluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The biphenyl and pentafluorophenyl groups can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (C₁₅H₈ClF₅OS, MW: 366.73 g/mol)
  • Key Difference : Replaces the biphenyl group with a 4-chlorophenyl ring.
  • Impact: Reduced molecular weight and lipophilicity compared to the biphenyl analog. Chlorine (Cl) provides moderate electron-withdrawing effects, less pronounced than fluorine (F). Potential for altered metabolic stability due to smaller aromatic system.
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (C₂₁H₁₇FOS, MW: 336.42 g/mol)
  • Key Difference : Substitutes pentafluorophenyl with a 4-fluorophenyl group.
  • Impact :
    • Reduced electronegativity due to fewer fluorine atoms.
    • Lower oxidative stability compared to the pentafluorophenyl analog.
    • Increased electron density at sulfur may enhance nucleophilic reactivity.

Functional Group Modifications

1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone (C₂₁H₁₇FO₃S, MW: 368.42 g/mol)
  • Key Difference : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).
  • Impact: Higher oxidation state of sulfur increases polarity and hydrogen-bonding capacity. Enhanced acidity of α-hydrogens due to stronger electron withdrawal. Potential for improved water solubility but reduced membrane permeability.
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (C₂₁H₂₅FO₃S, MW: 376.48 g/mol)
  • Key Difference : Pentafluorophenyl replaced with pentamethylbenzyl.
  • Impact :
    • Methyl groups donate electrons, countering the sulfonyl group’s electron withdrawal.
    • Increased steric bulk may hinder interactions with biological targets.
    • Higher lipophilicity due to alkyl substituents.

Hybrid Structural Analogs

1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone (C₂₁H₁₇ClFNO, MW: 353.82 g/mol)
  • Key Difference: Sulfanyl group replaced with anilino (-NH-) linkage.
  • Impact: Amino group introduces hydrogen-bond donor capability. Chlorine and fluorine on the aryl ring modulate electronic and steric effects. Reduced sulfur-mediated redox reactivity compared to sulfanyl/sulfonyl analogs.

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone (commonly referred to as compound 1) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C27H30O3S
  • Molecular Weight : 434.59 g/mol
  • CAS Number : 882749-11-3

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Notably, it has shown potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in epigenetic regulation and have been implicated in cancer therapy due to their ability to induce apoptosis in cancer cells.

HDAC Inhibition

Research indicates that compound 1 exhibits significant selectivity towards HDAC6 with an IC50 value in the low nanomolar range (IC50 = 8.5 nM) . This selectivity is crucial as HDAC6 has been associated with various malignancies, including hematological cancers.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of compound 1:

Activity Details
HDAC Inhibition Selective for HDAC6; IC50 = 8.5 nM .
Apoptosis Induction Induces apoptosis in cancer cell lines through activation of caspases .
Cytotoxicity Demonstrated limited cytotoxicity in healthy fibroblast models .
Therapeutic Potential Shows promise in treating hematological malignancies .

Case Studies and Research Findings

Several studies have explored the biological effects of compound 1 and its derivatives:

  • Study on Cancer Cell Lines : A study evaluated the effects of compound 1 on various cancer cell lines, including acute myeloid leukemia (AML). The results indicated that treatment with compound 1 led to increased acetylation of α-tubulin and histone H3, suggesting effective target engagement and potential therapeutic benefits .
  • Selectivity Profile Investigation : Further investigations into the structure-activity relationship (SAR) revealed that modifications to the pentafluorophenyl moiety significantly impacted the inhibitory activity against HDAC6. Substitutions that reduced electrophilicity diminished both biochemical inhibition and cellular efficacy .
  • Pharmacological Studies : In pharmacological assessments, compound 1 was shown to induce PARP cleavage and caspase activation at concentrations that correlated with its cytotoxic effects on cancer cells. This apoptotic signature underscores its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone

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